molecular formula C11H12O3 B13890686 Benzyl 3-methyloxirane-2-carboxylate

Benzyl 3-methyloxirane-2-carboxylate

Cat. No.: B13890686
M. Wt: 192.21 g/mol
InChI Key: UHIKDVRJDKZQQU-UHFFFAOYSA-N
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Description

Overview of Epoxide Chemistry in Synthetic Transformations

Epoxides, or oxiranes, are cyclic ethers that contain a saturated three-membered ring. The inherent ring strain of this system makes them susceptible to ring-opening reactions by a wide variety of nucleophiles. rsc.orgresearchgate.net This reactivity is the cornerstone of their utility in organic synthesis, providing a reliable method for the introduction of two adjacent functional groups with defined stereochemistry. The reaction can be catalyzed by both acids and bases, and the regioselectivity of the ring-opening is influenced by the substitution pattern of the epoxide and the nature of the nucleophile. researchgate.net

Role of α,β-Epoxy Esters as Versatile Synthetic Intermediates

α,β-Epoxy esters, such as Benzyl (B1604629) 3-methyloxirane-2-carboxylate, are particularly valuable synthetic intermediates. wikipedia.org The presence of the ester group provides a handle for further transformations, such as hydrolysis, amidation, or reduction. Moreover, the epoxide ring can be opened by a diverse range of nucleophiles, leading to the formation of β-hydroxy esters and their derivatives, which are common structural motifs in many natural products and pharmaceuticals. mdpi.comorganic-chemistry.orgrsc.org

Historical Context of Epoxide Synthesis and Reactivity Research

The synthesis of α,β-epoxy esters is most classically achieved through the Darzens condensation, a reaction discovered by Auguste Georges Darzens in 1904. wikipedia.org This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. wikipedia.org The Darzens reaction has been a mainstay in organic synthesis for its ability to form both a carbon-carbon bond and an epoxide ring in a single step. wikipedia.org Over the years, significant research has been dedicated to understanding the mechanism, expanding the scope, and controlling the stereoselectivity of this important transformation. nih.govrsc.orgresearchgate.netacs.org

Stereochemical Considerations in Oxirane-2-carboxylate Scaffolds

The oxirane-2-carboxylate scaffold, as seen in Benzyl 3-methyloxirane-2-carboxylate, presents interesting stereochemical challenges and opportunities. The molecule contains two stereocenters at the C2 and C3 positions of the oxirane ring. The relative stereochemistry (cis or trans) of the substituents on the epoxide ring significantly influences its reactivity and the stereochemical outcome of subsequent reactions. Furthermore, the development of asymmetric methods to control the absolute stereochemistry of these centers is a key area of research, as it allows for the enantioselective synthesis of complex chiral molecules. rsc.orgresearchgate.netacs.org

Scope and Objectives of Research on this compound

Research on this compound is driven by its potential as a precursor to a variety of functionalized molecules. The primary objectives include the development of efficient and stereoselective synthetic routes to the compound itself, a thorough investigation of its reactivity profile with a range of nucleophiles, and its application in the total synthesis of natural products and other biologically active compounds. Understanding the factors that control the regioselectivity and stereoselectivity of its ring-opening reactions is a central theme in the study of this versatile synthetic intermediate.

Chemical Profile of this compound

PropertyData
IUPAC Name This compound
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Canonical SMILES CC1(CO1)C(=O)OCC2=CC=CC=C2
InChI Key HILAUPXKBRVORX-UHFFFAOYSA-N

Detailed Research Findings

While specific research articles focusing solely on this compound are limited, its synthesis and reactivity can be understood from the extensive body of work on the Darzens reaction and the behavior of α,β-epoxy esters.

The Darzens condensation of a benzaldehyde (B42025) with an ester of 2-chloropropionic acid in the presence of a base like sodium methoxide (B1231860) would be a primary route for the synthesis of this compound. mdma.chsciencemadness.org The reaction proceeds through the formation of an enolate from the α-haloester, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde. Subsequent intramolecular nucleophilic substitution by the newly formed alkoxide displaces the chloride, forming the epoxide ring. wikipedia.org

The stereochemical outcome of the Darzens reaction can be influenced by the reaction conditions, including the choice of base, solvent, and temperature. The formation of both cis and trans isomers is possible, and their ratio can vary. For the synthesis of enantiomerically pure this compound, asymmetric catalytic methods would be employed. rsc.orgresearchgate.netacs.orgacs.org

The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring. Nucleophilic attack can occur at either C2 or C3. The regioselectivity of this ring-opening is influenced by both steric and electronic factors. Under basic or neutral conditions, nucleophiles will typically attack the less sterically hindered carbon (SN2-type reaction). In the case of this compound, this would likely be the C3 position. Under acidic conditions, the reaction may proceed through a more carbocation-like transition state, and nucleophilic attack may be directed to the carbon that can better stabilize a positive charge.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

benzyl 3-methyloxirane-2-carboxylate

InChI

InChI=1S/C11H12O3/c1-8-10(14-8)11(12)13-7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3

InChI Key

UHIKDVRJDKZQQU-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Benzyl 3 Methyloxirane 2 Carboxylate

Direct Epoxidation Routes to α,β-Epoxy Esters

The most common approach to synthesizing Benzyl (B1604629) 3-methyloxirane-2-carboxylate involves the direct epoxidation of the carbon-carbon double bond in benzyl crotonate. This transformation can be accomplished using various epoxidizing agents and catalytic systems, which influence the stereochemical outcome of the reaction.

Peracid-Mediated Epoxidation of Olefinic Precursors

The Prilezhaev reaction, which employs peroxy acids (peracids) as the oxidizing agent, is a well-established method for the epoxidation of alkenes. nih.gov In this reaction, the peracid delivers an oxygen atom to the double bond in a concerted mechanism, often referred to as the "butterfly mechanism," to form the epoxide. nih.gov A commonly used peracid for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a suitable organic solvent, such as dichloromethane, at or below room temperature. The stereochemistry of the starting alkene is generally retained in the epoxide product.

While specific studies detailing the m-CPBA epoxidation of benzyl crotonate are not extensively documented in readily available literature, the general principles of this reaction are widely applicable. The electrophilic oxygen of the peracid attacks the nucleophilic double bond of the benzyl crotonate, leading to the formation of the oxirane ring.

Asymmetric Epoxidation Strategies for Chiral Induction

Given that Benzyl 3-methyloxirane-2-carboxylate contains two stereocenters, the development of asymmetric epoxidation methods to control the stereochemical outcome is of significant interest. These methods utilize chiral catalysts to induce the formation of one enantiomer in excess.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. Chiral ketones, for instance, can catalyze the asymmetric epoxidation of α,β-unsaturated compounds in the presence of an oxidant like Oxone (potassium peroxymonosulfate). researchgate.net The active oxidizing species is a chiral dioxirane (B86890) generated in situ from the ketone and the oxidant. hku.hk This dioxirane then transfers an oxygen atom to the substrate in an enantioselective manner. While this methodology has been successfully applied to a range of unfunctionalized olefins, specific data on its application to benzyl crotonate remains limited in the literature. researchgate.nethku.hk

Another organocatalytic approach involves the use of chiral iminium salts, which can activate α,β-unsaturated aldehydes and ketones towards nucleophilic attack by an oxidant. hku.hk This strategy has proven effective for the asymmetric epoxidation of various unsaturated carbonyl compounds.

A variety of chiral metal complexes have been developed for the asymmetric epoxidation of alkenes. These catalysts offer high levels of enantioselectivity and are often effective for a broad range of substrates.

Lanthanide-Catalyzed Epoxidation: Chiral lanthanum complexes, particularly those derived from lanthanum triisopropoxide and chiral ligands like (R)-BINOL, have been shown to catalyze the asymmetric epoxidation of α,β-unsaturated ketones with high enantioselectivity (up to >99% ee). nih.gov Similarly, rare-earth metal amides in combination with chiral TADDOL ligands have been used for the asymmetric epoxidation of α,β-unsaturated ketones, achieving excellent yields and high enantioselectivities. rsc.org While these methods have been primarily demonstrated on ketones, their application to α,β-unsaturated esters like benzyl crotonate is a plausible extension. Yttrium-biaryldiol complexes have also been successfully used for the catalytic asymmetric epoxidation of α,β-unsaturated esters. nih.govresearchgate.net

Manganese-Based Catalysts (Jacobsen-Katsuki Epoxidation): The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex to effect the enantioselective epoxidation of unfunctionalized alkenes. wikipedia.orgopenochem.org This method is particularly effective for cis-disubstituted alkenes. organic-chemistry.org While a powerful tool, its direct applicability to electron-poor alkenes like α,β-unsaturated esters can be challenging.

Titanium-Based Catalysts (Sharpless Asymmetric Epoxidation): The Sharpless asymmetric epoxidation is a highly reliable method for the enantioselective epoxidation of allylic alcohols, using a catalyst generated from titanium tetra(isopropoxide) and a chiral diethyl tartrate. wikipedia.orgorganic-chemistry.orgdalalinstitute.com However, this method is specifically designed for allylic alcohols and is not directly applicable to α,β-unsaturated esters like benzyl crotonate. wikipedia.org

Halohydrin Formation and Subsequent Ring Closure

An alternative two-step approach to epoxides involves the formation of a halohydrin intermediate followed by an intramolecular Williamson ether synthesis. In the first step, the alkene is treated with a source of hypohalous acid (e.g., N-bromosuccinimide in the presence of water) to form a bromohydrin. The subsequent treatment of the halohydrin with a base, such as sodium hydride or a strong alkali, promotes an intramolecular SN2 reaction, where the alkoxide displaces the halide to form the epoxide ring. While a fundamental method for epoxide synthesis, specific examples of its application to benzyl crotonate to form this compound are not prevalent in recent literature, which tends to favor more direct and stereoselective methods.

Darzens Condensation and Related Approaches

The Darzens condensation (or glycidic ester condensation) offers a direct route to α,β-epoxy esters by reacting a ketone or aldehyde with an α-haloester in the presence of a base. organic-chemistry.orgwikipedia.org In the context of this compound synthesis, this would involve the reaction of acetaldehyde (B116499) with benzyl chloroacetate (B1199739).

The mechanism begins with the deprotonation of the α-haloester by a strong base (e.g., sodium ethoxide, potassium tert-butoxide) to form an enolate. wikipedia.orgmychemblog.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate undergoes an intramolecular nucleophilic substitution to displace the chloride, forming the epoxide ring. wikipedia.org

Variations of the Darzens Reaction for Oxirane-2-carboxylate Formation

The Darzens reaction, or glycidic ester condensation, stands as the foundational method for synthesizing α,β-epoxy esters like this compound. wikipedia.org Discovered by Auguste Georges Darzens in 1904, this reaction involves the condensation of a carbonyl compound (in this case, propanal) with an α-haloester (a benzyl chloroacetate or bromoacetate) in the presence of a base. wikipedia.orgunacademy.com

The reaction mechanism initiates with the deprotonation of the α-haloester by a strong base to form a resonance-stabilized enolate. wikipedia.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of propanal. The resulting intermediate, a halohydrin alkoxide, subsequently undergoes an intramolecular SN2 reaction, where the alkoxide displaces the adjacent halide to form the epoxide ring. wikipedia.orgyoutube.com

Influence of Reaction Conditions on Stereoselectivity

The synthesis of this compound via the Darzens reaction generates two new stereocenters, leading to the possibility of four stereoisomers. The relative orientation of the methyl and benzyl carboxylate groups on the oxirane ring defines them as cis or trans diastereomers. Controlling this stereoselectivity is a key challenge.

The stereochemical outcome is determined by two main stages: the initial aldol-type addition and the subsequent ring-closing SN2 reaction. wikipedia.org The initial addition of the enolate to the aldehyde can form two diastereomeric halohydrin intermediates, syn and anti. The subsequent intramolecular SN2 cyclization occurs with an inversion of configuration. Therefore, the stereochemistry of the final epoxide is directly linked to the stereochemistry of the halohydrin intermediate. wikipedia.orgorganic-chemistry.org

Several factors influence the diastereoselectivity:

Base and Solvent: The choice of base and solvent affects the geometry of the enolate and the reversibility of the initial aldol (B89426) addition. Protic solvents can lead to equilibration of the halohydrin intermediates, favoring the thermodynamically more stable product.

Temperature: Lower temperatures often favor kinetic control, potentially leading to higher selectivity for one diastereomer over the other.

Cations: The metal cation from the base can coordinate with the intermediates, influencing the transition state energies of both the addition and cyclization steps.

Typically, the Darzens reaction provides a mixture of cis and trans isomers, often with the trans product being thermodynamically more stable and therefore favored under equilibrating conditions. organic-chemistry.org Achieving high enantioselectivity often requires the use of chiral auxiliaries or chiral phase-transfer catalysts that can selectively stabilize one of the transition states. organic-chemistry.org

Table 1: Influence of Reaction Conditions on Darzens Reaction Stereoselectivity
ParameterConditionGeneral Effect on Selectivity
Solvent Aprotic (e.g., THF, Toluene)Often favors kinetic control, potentially leading to higher diastereoselectivity.
Protic (e.g., Ethanol)Can facilitate halohydrin epimerization, leading to the thermodynamically favored product.
Base Bulky (e.g., K-OtBu)Can influence the facial selectivity of the enolate attack on the aldehyde.
Less Hindered (e.g., NaOEt)May result in different diastereomeric ratios compared to bulky bases.
Temperature Low (-78 °C)Favors kinetic product formation by limiting intermediate equilibration.
Room TemperatureAllows for potential equilibration to the more stable thermodynamic product.

Chemoenzymatic Synthesis Routes

Chemoenzymatic methods offer a powerful strategy for obtaining enantiomerically pure this compound. These approaches combine traditional chemical synthesis with highly selective enzymatic transformations. A primary chemoenzymatic route is the kinetic resolution of a racemic mixture of the glycidic ester, which is first synthesized chemically via the Darzens reaction.

In this process, an enzyme, typically a lipase (B570770), selectively catalyzes the hydrolysis of one enantiomer of the racemic ester into its corresponding carboxylic acid, leaving the other enantiomer unreacted. google.com For instance, a lipase from Candida antarctica (CAL-A or CAL-B) could be used to selectively hydrolyze (2S,3R)-Benzyl 3-methyloxirane-2-carboxylate, leaving the (2R,3S)-enantiomer with a high enantiomeric excess. scielo.brbohrium.com

The reaction is typically performed in a two-phase system, where the enzyme is in an aqueous buffer and the ester is in an immiscible organic solvent. google.com The pH of the aqueous phase is maintained at the enzyme's optimum, usually between 5 and 9. google.com This method allows for the separation of the desired unreacted ester enantiomer from the hydrolyzed acid, providing access to optically active material. nih.gov

Novel and Green Chemistry Approaches in Oxirane Ester Synthesis

In line with the principles of green chemistry, new synthetic methods are being explored to reduce waste, avoid hazardous reagents, and improve energy efficiency. walisongo.ac.id

Electrochemical methods present a promising green alternative for oxirane synthesis. While direct electrochemical synthesis of glycidic esters is still an emerging area, the principles can be adapted from the electrosynthesis of simple oxiranes. One potential pathway involves the electrochemical generation of a halogenating agent (like Br⁺) at an anode in the presence of an α,β-unsaturated ester, such as benzyl but-2-enoate. This would form a halohydrin intermediate in situ. Subsequent cathodic reduction or the presence of a base in the system could then induce ring closure to form the oxirane. This approach avoids the use of stoichiometric chemical oxidants or halogenating agents, reducing waste.

Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. For the synthesis of this compound, a flow system could be designed where streams of propanal and a pre-formed benzyl haloacetate enolate are mixed in a microreactor. The short residence time and precise temperature control can improve selectivity and yield while minimizing side reactions. The product stream can then be directly subjected to in-line purification or further reactions, making the process highly efficient and scalable. This technology is particularly advantageous for handling reactive intermediates and improving the safety profile of the synthesis.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic methodology for this compound depends on the desired scale, purity, and stereochemical requirements. Each approach offers a distinct profile of advantages and disadvantages regarding efficiency and selectivity.

Darzens Reaction: This classical method is versatile and widely used. However, it often suffers from moderate yields and poor stereoselectivity, typically producing diastereomeric mixtures that require challenging purification. organic-chemistry.org Achieving high enantioselectivity requires specialized and often expensive chiral catalysts.

Novel/Green Approaches: Electrochemical and continuous flow syntheses are promising in terms of sustainability and process efficiency. Continuous flow can lead to higher yields and selectivities due to superior reaction control. However, these methods may require specialized equipment and significant initial process optimization.

Table 2: Comparative Overview of Synthetic Methodologies
MethodologyTypical YieldDiastereoselectivityEnantioselectivityKey AdvantagesKey Disadvantages
Darzens Reaction Moderate (40-75%)Low to Moderate (often mixtures)Low (without chiral catalysts)Well-established, versatile.Often poor selectivity, requires purification.
Chemoenzymatic Resolution <50% (per pass)N/A (separates enantiomers)Excellent (>95% ee)High enantiopurity, mild conditions.Theoretical 50% max yield, requires racemic precursor.
Electrochemical Synthesis Variable (emerging tech)Potentially controllablePotentially controllableAvoids stoichiometric reagents, green.Requires specialized equipment, less developed.
Continuous Flow Synthesis Potentially High (>80%)Potentially HighPotentially HighEnhanced safety, scalability, control.High initial investment, process optimization needed.

Reactivity and Mechanistic Studies of Benzyl 3 Methyloxirane 2 Carboxylate

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The core reactivity of Benzyl (B1604629) 3-methyloxirane-2-carboxylate is characterized by the nucleophilic scission of the epoxide ring. This process alleviates the high ring strain (approximately 13 kcal/mol), providing a strong thermodynamic driving force for the reaction. The interaction between a nucleophile and the epoxide can be modulated by catalysts, which activate the epoxide and influence the reaction's regioselectivity and stereoselectivity. The products of these reactions are typically β-functionalized α-hydroxy esters, which are valuable intermediates in organic synthesis. chemistrysteps.comorganic-chemistry.org

Regioselectivity and Stereoselectivity in Ring Opening

The site of nucleophilic attack (regioselectivity) and the resulting stereochemistry of the product are critically dependent on the reaction mechanism, which is determined by the catalytic conditions (acidic, basic, organocatalytic, or metal-catalyzed). In general, nucleophilic ring-opening of epoxides proceeds via an SN2-type mechanism, resulting in an inversion of stereochemistry at the center of attack. chemistrysteps.com

Under acidic conditions, the epoxide oxygen is first protonated, creating a more potent electrophile and a better leaving group. chemistrysteps.com This activation facilitates the attack by even weak nucleophiles. The transition state of this reaction possesses significant carbocationic character. Consequently, the nucleophile preferentially attacks the carbon atom that can best stabilize the developing positive charge.

For Benzyl 3-methyloxirane-2-carboxylate, the tertiary carbon (C3) is more substituted than the secondary carbon (C2). Therefore, nucleophilic attack occurs predominantly at the C3 position in an SN1-like fashion. The electron-withdrawing nature of the adjacent benzyl carboxylate group at C2 would destabilize any positive charge development on C2, further favoring attack at C3. This leads to the formation of benzyl 2-hydroxy-3-methyl-3-(nucleophile)butanoate derivatives.

Table 1: Predicted Regioselectivity in Acid-Catalyzed Ring Opening of this compound

Catalyst TypeNucleophile (NuH)Major ProductSite of Attack
Acid (e.g., H₂SO₄)Methanol (CH₃OH)Benzyl 2-hydroxy-3-methoxy-3-methylbutanoateC3
Lewis Acid (e.g., BF₃)Water (H₂O)Benzyl 2,3-dihydroxy-3-methylbutanoateC3

In the presence of a strong, basic nucleophile, the reaction proceeds via a direct SN2 mechanism without prior activation of the epoxide ring. chemistrysteps.com In this scenario, steric hindrance is the dominant factor controlling the regioselectivity. The nucleophile attacks the less sterically hindered carbon atom.

In the structure of this compound, the C2 carbon, substituted with the benzyl carboxylate group, is less sterically encumbered than the C3 carbon, which bears a methyl group. Therefore, base-catalyzed ring-opening results in nucleophilic attack at the C2 position, yielding benzyl 3-hydroxy-2-(nucleophile)butanoate derivatives. The reaction is stereospecific, with the nucleophile adding to the opposite face of the C-O bond, causing an inversion of configuration at C2.

Table 2: Predicted Regioselectivity in Base-Catalyzed Ring Opening of this compound

Catalyst TypeNucleophile (Nu⁻)Major ProductSite of Attack
Base (e.g., NaOMe)Methoxide (B1231860) (CH₃O⁻)Benzyl 3-hydroxy-3-methyl-2-methoxybutanoateC2
Base (e.g., NaSH)Hydrosulfide (HS⁻)Benzyl 3-hydroxy-3-methyl-2-thiobutanoateC2

Organocatalysis offers a metal-free alternative for promoting epoxide ring-opening reactions. Catalysts such as thioureas or chiral amines can activate the epoxide through hydrogen bonding, mimicking the role of a Lewis acid. researchgate.net The regioselectivity in these reactions can be nuanced, often depending on the specific catalyst, nucleophile, and substrate. For instance, bifunctional organocatalysts containing both a Lewis basic site (to activate the nucleophile) and a hydrogen-bond donor site (to activate the epoxide) can provide high levels of control. Depending on the catalyst design, attack can be directed to either the C2 or C3 position.

Various metal catalysts, including those based on tungsten, titanium, and aluminum, can facilitate the regioselective ring-opening of 2,3-epoxy compounds. nih.govacs.orgresearchgate.net These catalysts function as Lewis acids, coordinating to the epoxide oxygen to enhance its electrophilicity. The choice of metal and ligands can precisely control the regiochemical outcome. For instance, certain tungsten salts have been shown to be highly effective in promoting C3-selective ring-opening of 2,3-epoxy alcohols with a wide range of nucleophiles. acs.orgresearchgate.net Similarly, aluminum reagents can be tuned to favor attack at either C2 or C1, depending on the solvent and reaction conditions. nih.gov In the case of this compound, a Lewis acidic metal catalyst would be expected to promote attack at the more substituted C3 position, analogous to acid catalysis.

Investigation of Nucleophile Scope (e.g., Alcohols, Amines, Thiols)

The versatility of this compound as a synthetic intermediate is demonstrated by its reactivity with a broad spectrum of nucleophiles.

Alcohols: Under acidic or metal-catalyzed conditions, alcohols act as nucleophiles to open the epoxide ring, yielding β-alkoxy-α-hydroxy esters. nih.govucdavis.edu These reactions are fundamental for introducing ether functionalities.

Amines: The aminolysis of epoxides is a crucial method for synthesizing β-amino alcohols, which are important structural motifs in many biologically active compounds. The reaction of this compound with primary or secondary amines can be catalyzed by acids, bases, or metals, with the regioselectivity governed by the principles described above. acs.orgbeilstein-journals.org

Thiols: Thiols are potent nucleophiles that readily react with epoxides, typically under basic conditions, to produce β-hydroxy thioethers. The high nucleophilicity of the thiolate anion ensures efficient ring-opening, usually at the less hindered C2 position, to afford the corresponding sulfur-containing products. beilstein-journals.org

Table 3: Expected Products from Ring Opening with Various Nucleophiles

NucleophileCatalytic ConditionExpected Major Product
Methanol (CH₃OH)Acid (H⁺)Benzyl 2-hydroxy-3-methoxy-3-methylbutanoate
Aniline (C₆H₅NH₂)Lewis Acid (e.g., W(OEt)₆)Benzyl 3-anilino-2-hydroxy-3-methylbutanoate
Sodium Thiophenoxide (NaSPh)BaseBenzyl 3-hydroxy-3-methyl-2-(phenylthio)butanoate
Water (H₂O)Acid (H⁺)Benzyl 2,3-dihydroxy-3-methylbutanoate

Intramolecular Cyclization Reactions Involving Ring Opening

The high ring strain of the epoxide in this compound makes it susceptible to nucleophilic attack, which can lead to ring-opening. When a nucleophilic center is present within the same molecule, intramolecular cyclization can occur. These reactions are of significant synthetic utility as they allow for the construction of cyclic structures with a high degree of stereocontrol.

The course of these intramolecular cyclizations is highly dependent on the reaction conditions, particularly the pH. Under acidic conditions, the epoxide oxygen is protonated, which activates the ring towards nucleophilic attack. The attack of an internal nucleophile can then proceed, leading to the formation of a cyclic product. The regioselectivity of the ring-opening (i.e., whether the nucleophile attacks the C2 or C3 position of the oxirane) is governed by both steric and electronic factors. Generally, in acid-catalyzed openings, the nucleophile attacks the more substituted carbon atom due to the development of a partial positive charge at this position in the transition state, resembling an S(_N)1-like mechanism. pressbooks.pubyoutube.comkhanacademy.orglibretexts.orgmasterorganicchemistry.com

Conversely, under basic or nucleophilic conditions, the reaction proceeds via an S(_N)2 mechanism. In this case, the internal nucleophile will typically attack the less sterically hindered carbon of the epoxide. libretexts.org For this compound, this would be the C2 position.

An illustrative example of such a cyclization, although on a related system, is the silver(I)-catalyzed intramolecular cyclization of epoxide-propargylic esters. This reaction proceeds through a domino sequence that includes the opening of the epoxide ring, followed by subsequent cyclization to form 1,4-oxazine derivatives. nih.gov While not a direct analogue, this demonstrates the potential for the epoxide in glycidic esters to participate in complex, cascade reactions to form heterocyclic systems. The specific intramolecular reactions of this compound would depend on the nature of any tethered nucleophilic groups.

Reactions Involving the Ester Functionality

The ester group in this compound provides another reactive handle for a variety of chemical transformations, including transesterification, hydrolysis, and reduction.

Transesterification Reactions

Transesterification is the process of exchanging the benzyl group of the ester with another alcohol. This reaction can be catalyzed by either acids or bases. google.com In an acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, increasing its electrophilicity and making it more susceptible to nucleophilic attack by an alcohol. In a base-catalyzed process, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester carbonyl.

For this compound, the reaction conditions for transesterification must be chosen carefully to avoid unwanted side reactions, such as the opening of the epoxide ring. The use of mild catalysts is often preferred. For instance, silica-supported boric acid has been shown to be an efficient heterogeneous catalyst for the transesterification of β-keto esters under solvent-free conditions, a process that could potentially be adapted for glycidic esters. kit.edu The reaction temperature and the nature of the incoming alcohol are critical parameters that influence the reaction rate and yield.

CatalystAlcoholTemperature (°C)Reaction Time (h)Yield (%)
Sodium MethoxideMethanol250.08High
Potassium HydroxideEthanol601Moderate
Sulfuric AcidPropanol808Good
Zinc ClusterVarious50-802-24Very Good

Hydrolysis and Saponification Kinetics

The ester functionality can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. ijirset.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. epa.govbeilstein-journals.org

The kinetics of these hydrolysis reactions are influenced by factors such as temperature, pH, and the steric and electronic properties of the ester. For glycidic esters like this compound, the presence of the epoxide ring may influence the rate of hydrolysis compared to simpler alkyl esters, although specific kinetic data for this compound is not extensively documented. Studies on the enzymatic hydrolysis of related glycidic esters have been conducted, highlighting the potential for stereoselective transformations. google.com

EsterConditionsRate Constant (k)
Methyl AcetateNaOH, 25°C0.11 L mol s
Ethyl AcetateNaOH, 25°C0.11 L mol s
Ethyl PropionateHCl, 60°C1.34 x 10 L mol s

This table provides kinetic data for the hydrolysis of simple esters to illustrate the order of magnitude of rate constants. Specific kinetic data for this compound is not available in the provided search results.

Reduction of the Ester Group

The ester group of this compound can be reduced to a primary alcohol. This transformation typically requires strong reducing agents, as the ester is less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH(_4)) is a common reagent for this purpose, readily reducing esters to the corresponding alcohols. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon.

Care must be taken when reducing glycidic esters, as some reducing agents can also open the epoxide ring. The choice of reducing agent and reaction conditions is therefore crucial to achieve chemoselectivity. For example, milder reducing agents or modified hydride reagents might be employed to selectively reduce the ester without affecting the epoxide. The diastereoselectivity of the reduction can also be a key consideration, particularly for substituted glycidic esters.

Transformations of the Benzyl Moiety

The benzyl group in this compound serves as a protecting group for the carboxylic acid. A key advantage of the benzyl group is its susceptibility to removal under relatively mild conditions, typically through catalytic hydrogenation or hydrogenolysis.

Hydrogenation and Hydrogenolysis of the Benzyl Ester

Hydrogenolysis is a chemical reaction whereby a carbon-heteroatom bond is cleaved by hydrogen. In the case of benzyl esters, the carbon-oxygen bond of the ester is cleaved, leading to the formation of the corresponding carboxylic acid and toluene. acsgcipr.org This reaction is most commonly carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H(_2)). researchgate.netatlanchimpharma.com

An alternative to using hydrogen gas is transfer hydrogenolysis, where a hydrogen donor molecule, such as formic acid or cyclohexadiene, is used in the presence of the catalyst. acsgcipr.orgnih.gov This method can be advantageous as it avoids the need for specialized high-pressure hydrogenation equipment.

The efficiency and selectivity of the hydrogenolysis can be influenced by the choice of catalyst, solvent, and reaction conditions. atlanchimpharma.com For substrates containing other reducible functional groups, such as the epoxide in this compound, careful selection of the catalyst and conditions is necessary to achieve chemoselective debenzylation without affecting the epoxide ring. While palladium is a common catalyst, other metals can also be used. The presence of other functional groups can sometimes interfere with the reaction, for example, by poisoning the catalyst. acsgcipr.org

CatalystHydrogen SourceSolventTemperatureOutcome
10% Pd/CH(_2) (1 atm)EthanolRoom Temp.Efficient debenzylation
Pd(OH)(_2)/CH(_2) (1 atm)Ethyl AcetateRoom Temp.Rapid debenzylation
Pd/CFormic AcidMethanolRoom Temp.Transfer hydrogenolysis
Pd/CCyclohexadieneEthanolRefluxTransfer hydrogenolysis

This table summarizes common conditions for the hydrogenolysis of benzyl esters.

Aromatic Substitution Reactions on the Benzyl Group

The benzyl group of this compound can undergo electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. rsc.org In these reactions, an electrophile replaces a hydrogen atom on the benzene (B151609) ring. rsc.org The outcome of such substitutions—specifically, the position on the ring where the new substituent attaches—is dictated by the nature of the group already bonded to the ring.

The substituent attached to the benzene ring in this molecule is a -CH₂O-ester group. For the purposes of electrophilic aromatic substitution, the primary influence comes from the benzylic methylene (B1212753) (-CH₂) group directly attached to the ring. Alkyl groups are known to be activating and ortho-, para-directing. youtube.comyoutube.com This is because the alkyl group donates electron density to the ring through an inductive effect, stabilizing the positively charged intermediate (the arenium ion) that forms during the reaction. youtube.com The arenium ions resulting from attack at the ortho and para positions are more stable than the one formed from meta attack, leading to the preferential formation of ortho and para substituted products. youtube.com

While the ester and oxirane functionalities are electronically withdrawing, their effect on the benzene ring is insulated by the intervening methylene and ester oxygen atoms. Therefore, the directing effect is dominated by the alkyl character of the benzylic carbon. The expected major products for common electrophilic aromatic substitution reactions are summarized in the table below.

Reaction TypeReagentsElectrophile (E+)Predicted Major Products
NitrationHNO₃, H₂SO₄NO₂⁺Benzyl (2-nitro and 4-nitro) 3-methyloxirane-2-carboxylate
HalogenationBr₂, FeBr₃Br⁺Benzyl (2-bromo and 4-bromo) 3-methyloxirane-2-carboxylate
SulfonationSO₃, H₂SO₄SO₃2- and 4-(Sulfo)this compound
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺Benzyl (2-alkyl and 4-alkyl) 3-methyloxirane-2-carboxylate
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺Benzyl (2-acyl and 4-acyl) 3-methyloxirane-2-carboxylate

Mechanistic Elucidation via Kinetic Isotope Effects and Intermediate Trapping

Understanding the precise step-by-step pathway of a chemical reaction, its mechanism, is crucial for controlling and optimizing its outcome. Two powerful techniques for this are the study of kinetic isotope effects (KIE) and the trapping of reactive intermediates.

The Kinetic Isotope Effect (KIE) is a phenomenon where replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium) alters the rate of the reaction. epfl.ch A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. nih.gov For instance, in a hypothetical oxidation of the benzylic position of this compound, if the C-H bond at this position is cleaved in the slowest step, the reaction with the deuterated analogue (where the benzylic hydrogens are replaced by deuterium) would be significantly slower. Studies on the oxidation of other benzyl alcohols have shown substantial primary KIEs, suggesting that C-H bond cleavage is indeed the rate-determining step in those systems. bibliomed.org Similarly, KIE studies on the nucleophilic substitution reactions of benzyl chlorides have been used to differentiate between Sₙ1 and Sₙ2 mechanisms. osti.gov

Intermediate trapping is an experimental strategy used to provide evidence for the existence of a short-lived, unstable intermediate in a reaction pathway. The reaction is carried out in the presence of a "trapping agent," a substance that can react with the proposed intermediate to form a stable, identifiable product. For reactions involving this compound, a key potential intermediate would be a carbocation formed upon the acid-catalyzed opening of the oxirane ring. This carbocation could be "trapped" by a nucleophile added to the reaction mixture, providing concrete evidence for its formation.

The following table outlines hypothetical mechanistic studies on this compound.

Mechanistic QuestionExperimental ApproachExpected ObservationInference
Is the benzylic C-H bond broken in the rate-determining step of an oxidation reaction?Kinetic Isotope Effect (KIE) study using a deuterated substrate (at the benzylic position).A large kH/kD value (typically > 2).Confirms C-H bond cleavage is part of the rate-determining step.
Does acid-catalyzed hydrolysis of the oxirane proceed via a carbocation intermediate?Intermediate trapping with a potent nucleophile (e.g., azide (B81097) or bromide ion).Formation of a stable product where the nucleophile has added to the carbon skeleton.Provides evidence for the existence of the carbocation intermediate.

Cascade Reactions and Tandem Processes Initiated by Oxirane Reactivity

The strained three-membered ring of the oxirane (epoxide) moiety in this compound makes it susceptible to ring-opening reactions by various nucleophiles. psiberg.com This reactivity can be harnessed to initiate cascade or tandem reactions, where the initial ring-opening event triggers a sequence of subsequent intramolecular or intermolecular reactions to build complex molecular architectures in a single operation.

Glycidic esters, the class of compounds to which this compound belongs, are valuable synthetic intermediates. psiberg.comwikipedia.org The initial ring-opening of the epoxide can generate a reactive intermediate, such as an alkoxide, which can then participate in further transformations. For example, a nucleophile could attack one of the oxirane carbons, opening the ring to form a β-hydroxy ester. The newly formed hydroxyl group and the existing ester functionality are now positioned for potential subsequent reactions.

One plausible cascade process could involve an initial nucleophilic attack on the C3 carbon of the oxirane ring. This would generate a hydroxyl group at the C2 position. This hydroxyl group could then, under certain conditions, participate in a subsequent reaction, such as an intramolecular cyclization or a rearrangement. A well-documented tandem process for glycidic esters involves hydrolysis of the ester followed by decarboxylation, which can trigger a rearrangement of the epoxide to form a new carbonyl compound. wikipedia.org

The table below outlines a hypothetical cascade reaction initiated by the reactivity of the oxirane ring.

StepReactionDescription
1Nucleophilic Ring-OpeningAn external nucleophile (Nu⁻) attacks the C3 carbon of the oxirane, opening the strained ring to form an intermediate with a hydroxyl group at C2.
2Intramolecular Cyclization (Hypothetical)The newly formed hydroxyl group acts as an internal nucleophile, attacking the carbonyl carbon of the benzyl ester.
3Product FormationThis cyclization would displace the benzyloxy group, leading to the formation of a lactone (a cyclic ester).

Derivatization and Analog Development Based on Benzyl 3 Methyloxirane 2 Carboxylate Scaffold

Synthesis of Stereoisomers and Diastereomeric Purity Assessment

The synthesis of specific stereoisomers of benzyl (B1604629) 3-methyloxirane-2-carboxylate is critical, as the three-dimensional arrangement of atoms can significantly influence a molecule's properties. The molecule possesses two adjacent chiral centers on the oxirane ring, meaning it can exist as four possible stereoisomers (two pairs of enantiomers).

Stereoselective synthesis often relies on methods like the Darzens condensation, which involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base. wikipedia.org The stereochemical outcome of this reaction can be influenced by the reaction conditions and the specific reagents used, establishing the initial relative configuration of the two chiral centers. wikipedia.org Asymmetric epoxidation methods can also be employed to achieve high enantiomeric purity. wikipedia.org For instance, chiral catalysts can direct the epoxidation of a corresponding unsaturated precursor to yield a specific enantiomer. A highly stereoselective protocol is crucial for producing compounds with desired characteristics. researchgate.net

Once synthesized, the assessment of diastereomeric and enantiomeric purity is essential. Standard analytical techniques for this purpose include:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a primary method for separating and quantifying enantiomers and diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral resolving agents or chiral solvating agents can induce chemical shift differences between stereoisomers, allowing for their quantification.

Polarimetry: This technique measures the rotation of plane-polarized light caused by a chiral compound, which can confirm the presence of a single enantiomer, although it does not provide a ratio in a mixture.

Modification of the Oxirane Ring Substituents

The oxirane ring is a highly reactive functional group due to its significant ring strain, making it an excellent site for chemical modification. wikipedia.orgenamine.net The primary method for modifying the substituents is through nucleophilic ring-opening reactions. This reaction can introduce a wide variety of new functionalities to the scaffold.

The regioselectivity of the ring-opening (i.e., which of the two carbons in the ring is attacked by the nucleophile) is influenced by both steric and electronic factors, as well as the reaction conditions (acidic or basic). wikipedia.org

Under basic or neutral conditions , the nucleophile typically attacks the less substituted carbon atom (C3) in an SN2-type reaction.

Under acidic conditions , the reaction proceeds via a protonated epoxide intermediate. The nucleophile then attacks the more substituted carbon atom (C2), which can better stabilize the partial positive charge that develops in the transition state.

This reactivity allows for the introduction of a diverse array of substituents. The strained oxirane ring can undergo nucleophilic attack, leading to the formation of diols or other derivatives. evitachem.com

NucleophileReagent ExampleResulting Functional Groups
Azide (B81097)Sodium Azide (NaN₃)Azide and Hydroxyl
AmineAmmonia (NH₃), BenzylamineAmino and Hydroxyl
ThiolSodium Thiophenoxide (PhSNa)Thioether and Hydroxyl
CyanideSodium Cyanide (NaCN)Cyano and Hydroxyl
HydrideLithium Aluminium Hydride (LiAlH₄)Diol (reduction of ester and epoxide)

For example, reacting benzyl 3-methyloxirane-2-carboxylate with sodium azide would open the ring to form a benzyl 3-azido-2-hydroxy-3-methylbutanoate derivative. Subsequent reduction of the azide group could then yield a primary amine, further expanding the functional diversity of the molecule.

Variations of the Ester Group (e.g., Alkyl, Aryl, Silyl Esters)

The benzyl ester group can be readily replaced with other ester functionalities to modulate properties such as solubility, stability, and reactivity. This is typically achieved by first hydrolyzing the benzyl ester to the corresponding carboxylic acid (3-methyloxirane-2-carboxylic acid) and then re-esterifying it with a different alcohol.

Common esterification methods include:

Fischer Esterification: Reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

DCC/DMAP Coupling: Using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to activate the carboxylic acid for reaction with an alcohol.

Conversion to Acid Chloride: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride, which then readily reacts with an alcohol.

This approach allows for the synthesis of a wide library of ester analogs.

Ester TypeAlcohol ExampleResulting Ester Name
AlkylMethanol, Ethanol, tert-ButanolMethyl, Ethyl, tert-Butyl 3-methyloxirane-2-carboxylate
ArylPhenol, 4-NitrophenolPhenyl, 4-Nitrophenyl 3-methyloxirane-2-carboxylate
SilylTrimethylsilanol (TMSOH)Trimethylsilyl 3-methyloxirane-2-carboxylate

The synthesis of various alkyl and aryl esters can be achieved through different chemical strategies, including those that start from their respective amines or utilize cross-coupling reactions. orientjchem.orgnih.govresearchgate.net

Introduction of Additional Functional Groups

Beyond modifying existing substituents, new functional groups can be introduced at various positions on the this compound scaffold.

On the Benzyl Ring: The aromatic phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions. This allows for the introduction of functional groups such as nitro (-NO₂), halogen (-Br, -Cl), or acyl groups. For example, nitration followed by reduction can introduce an amino group onto the phenyl ring, providing a handle for further derivatization.

Via Oxirane Ring Opening: As detailed in section 4.2, ring-opening reactions are a primary method for introducing two new functional groups simultaneously (a hydroxyl group and the nucleophile-derived group). researchgate.net For example, ring-opening with an amine introduces both a hydroxyl and an amino group, significantly increasing the molecule's polarity and hydrogen-bonding capability. evitachem.com

At the Methyl Group: While the methyl group is generally unreactive, it could potentially be functionalized through radical halogenation under specific conditions, although this would likely be a less selective approach.

These modifications can dramatically alter the molecule's physicochemical properties, such as its size, shape, polarity, and ability to interact with biological targets.

Design and Synthesis of Conformationally Restricted Analogues

To study the bioactive conformation of a molecule or to improve its binding affinity to a target, conformationally restricted analogues are often designed and synthesized. These are molecules where the rotational freedom around single bonds is limited, often by incorporating the scaffold into a new ring system.

For the this compound scaffold, a common strategy would involve an intramolecular reaction following the opening of the oxirane ring. For instance:

Ring-opening: The epoxide is opened with a nucleophile that also contains a reactive site, such as an amino alcohol. This would yield a diol-amine derivative.

Intramolecular Cyclization: The newly introduced functional groups could then be induced to react with another part of the molecule. For example, the hydroxyl group from the opened epoxide could cyclize onto the ester carbonyl, forming a lactone (a cyclic ester).

This approach can lead to the formation of bicyclic or polycyclic structures that lock the molecule into a more rigid conformation. nih.gov The synthesis of such rigid structures, like oxetanes, can be challenging but offers significant insight into structure-activity relationships. nih.gov

Stereodynamic Studies of Derived Structures

Stereodynamic studies investigate the time-dependent changes in the three-dimensional structure of molecules, such as the interconversion between different conformations or configurations. For derivatives of this compound, these studies could provide insight into their dynamic behavior.

Techniques like Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy can be used to study these processes. By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for processes like bond rotation or ring flipping in more complex, conformationally restricted analogues.

For example, if a derivative contains a bulky substituent, the rotation around the C2-C3 bond (originally part of the oxirane) or the bond connecting the benzyl group might be hindered. DNMR could quantify the energy barrier for this rotation. Similarly, in a conformationally restricted cyclic analogue, DNMR could be used to study the kinetics of chair-flips or other conformational changes. These studies are computationally supported by density functional theory (DFT) to model the structures and energy landscapes of the molecules. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Benzyl (B1604629) 3-methyloxirane-2-carboxylate. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the types and numbers of different atoms. For Benzyl 3-methyloxirane-2-carboxylate, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzyl group, the oxirane ring, and the methyl substituent. The ¹³C NMR spectrum would similarly reveal signals for the carbonyl carbon, aromatic carbons, benzylic carbon, oxirane carbons, and the methyl carbon. ugm.ac.id

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. researchgate.netusm.my

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would be used to confirm the connectivity between the proton at position 3 of the oxirane ring and the protons of the adjacent methyl group, as well as the coupling between the two protons on the oxirane ring (H-2 and H-3).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their corresponding, more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is key to connecting the different fragments of the molecule. It would show correlations between the benzylic protons (on the CH₂ group) and the ester's carbonyl carbon, as well as the carbons of the aromatic ring. Crucially, it would also link the protons on the oxirane ring to the carbonyl carbon, confirming the ester linkage to the epoxide ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly valuable for determining the stereochemistry of the molecule. diva-portal.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D NMR Correlations (HMBC)
Aromatic-H (C₆H₅)7.30 - 7.45 (m, 5H)128.0 - 135.5Protons to Benzylic-C and Carbonyl-C
Benzylic-CH₂5.15 - 5.30 (s, 2H)66.0 - 68.0Protons to Carbonyl-C and Aromatic-C
Oxirane-H (C2)3.35 - 3.50 (d, 1H)55.0 - 58.0Proton to Carbonyl-C and Oxirane-C3
Oxirane-H (C3)3.05 - 3.20 (q, 1H)51.0 - 54.0Proton to Methyl-C and Carbonyl-C
Methyl-CH₃1.40 - 1.55 (d, 3H)16.0 - 18.0Protons to Oxirane-C3 and Oxirane-C2
Carbonyl-C=ON/A168.0 - 172.0N/A

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

The stereochemistry of the substituents on the oxirane ring (i.e., whether they are cis or trans to each other) is a critical structural feature. Advanced NMR techniques can effectively determine this arrangement. diva-portal.orgipb.pt

The primary method involves measuring the vicinal coupling constant (³J) between the two protons on the oxirane ring (H-2 and H-3). The magnitude of this coupling constant is dependent on the dihedral angle between the protons. For small, strained rings like epoxides, the coupling constant for cis protons is generally larger than for trans protons. ipb.pt

Additionally, NOESY experiments can provide definitive proof of stereochemistry. diva-portal.org For the cis isomer, a Nuclear Overhauser Effect (a through-space correlation) would be observed between the proton at C-2 and the methyl group at C-3. This effect would be absent or significantly weaker in the trans isomer, where these groups are on opposite faces of the ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the compound's elemental formula. nih.govst-andrews.ac.uk For this compound (C₁₁H₁₂O₃), the calculated exact mass of the molecular ion [M]⁺ is approximately 192.0786. An experimental HRMS measurement matching this value would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected parent ion (such as the molecular ion [M+H]⁺ or [M+Na]⁺) and analyzing the resulting fragment ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.

For this compound, a primary and highly characteristic fragmentation pathway would involve the cleavage of the benzyl-oxygen bond. This occurs due to the exceptional stability of the resulting benzyl cation, which can rearrange to the tropylium (B1234903) ion (m/z 91). researchgate.netresearchgate.net Other potential fragmentations could include the loss of carbon dioxide (CO₂) or cleavage of the epoxide ring. libretexts.org

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment Structure/IdentityFragmentation Pathway
193.08[M+H]⁺ (Protonated Molecule)Parent Ion
108.05C₇H₈O (Benzyl alcohol)Rearrangement and loss of C₄H₄O₂
91.05C₇H₇⁺ (Tropylium ion)Cleavage of the benzyl-oxygen bond
85.03C₄H₅O₂⁺ (Oxirane fragment ion)Cleavage of the benzyl group

Chemical derivatization is a technique used to modify a molecule to improve its analytical properties for MS analysis. nih.gov While this compound is likely amenable to direct analysis, derivatization could be employed in specific research contexts to enhance ionization efficiency or to introduce specific fragmentation patterns. researchgate.netnih.gov

A potential strategy could involve the nucleophilic ring-opening of the epoxide. Using a reagent that contains a permanently charged group, such as a quaternary ammonium (B1175870) salt, would create a derivative that ionizes with very high efficiency in electrospray ionization (ESI) mode. This could significantly improve detection sensitivity, which is valuable for trace-level analysis.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, the spectra are dominated by features corresponding to the ester, the oxirane ring, and the benzyl group.

Infrared (IR) Spectroscopy: The IR spectrum provides key absorption bands characteristic of the molecule's structure. The most prominent feature is the strong carbonyl (C=O) stretching vibration of the ester group, typically observed in the 1750-1735 cm⁻¹ region. libretexts.org Another key region is that of the C-O stretching vibrations. The ester linkage exhibits a C-O stretch between 1300-1200 cm⁻¹, while the oxirane ring C-O stretching vibrations also appear in the fingerprint region. libretexts.org The presence of the benzene (B151609) ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ range. libretexts.org

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric "breathing" mode of the benzene ring is often a strong band in the Raman spectrum. The C=O stretch of the ester is also observable, though typically weaker than in the IR spectrum. scielo.br Vibrations associated with the C-C backbone and the oxirane ring structure contribute to the complex fingerprint region of the spectrum.

The combination of both techniques provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional moieties.

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)Intensity
Aromatic RingC-H stretch3100-30003100-3000Medium-Weak
Aromatic RingC=C stretch1600-14501600-1450Medium-Strong
EsterC=O stretch1750-17351745-1725Strong (IR), Medium (Raman)
EsterC-O stretch1300-12001300-1200Strong
Oxirane RingC-H stretch~3050-2990~3050-2990Medium
Oxirane RingRing breathing (sym)~1250~1250Medium (IR), Strong (Raman)
Oxirane RingC-O stretch (asym)~890-820~890-820Strong
AlkylC-H stretch (methyl)2960-28502960-2850Medium

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Absolute Configuration Determination

Determining the absolute configuration of stereocenters is critical for chiral molecules. Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for molecules containing a chromophore, such as the benzyl group in this compound, in close proximity to a chiral center.

The electronic transitions of the phenyl chromophore are perturbed by the asymmetric environment of the chiral carbons in the oxirane ring, leading to a characteristic ECD spectrum. The resulting Cotton effects (positive or negative peaks) are unique to a specific enantiomer.

In practice, the experimental ECD spectrum is often compared with a theoretically predicted spectrum generated through quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). By correlating the calculated spectrum of a known absolute configuration (e.g., (2R,3S)) with the experimental data, an unambiguous assignment of the absolute stereochemistry of the synthesized or isolated compound can be made. This correlation provides definitive proof of the molecule's three-dimensional structure.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of all stereocenters.

For this compound, obtaining a single crystal of suitable quality is a prerequisite for analysis. If the compound is a liquid or oil at room temperature, crystallization can be attempted through various methods, such as slow evaporation, vapor diffusion, or the preparation of a solid derivative.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical purity and, crucially, the enantiomeric excess (e.e.) of this compound. Chiral chromatography, in particular, is the cornerstone for separating and quantifying the individual enantiomers.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used method for the enantioseparation of a vast range of chiral compounds. nih.gov For this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. nih.govbujnochem.comresearchgate.net These phases, often coated or immobilized on a silica (B1680970) support, create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. nih.gov

The method allows for accurate quantification of the enantiomeric ratio, which is crucial in asymmetric synthesis. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be precisely calculated.

ParameterDescription
Column Chiral Stationary Phase (e.g., Amylose or Cellulose derivatives like Chiralpak AD-H, Chiralcel OD-H)
Mobile Phase Normal Phase: Hexane/Isopropanol mixture (e.g., 90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Detection UV detector at a wavelength where the benzyl group absorbs (e.g., 220 nm or 254 nm)
Temperature Ambient or controlled (e.g., 25 °C)

For volatile and thermally stable compounds like this compound, Gas Chromatography (GC) with a chiral stationary phase is an excellent alternative for determining enantiomeric purity. uni-muenchen.de The most common chiral GC columns are based on derivatized cyclodextrins. gcms.czresearchgate.net These cyclodextrin (B1172386) selectors are incorporated into a polysiloxane liquid stationary phase, providing a chiral environment for the separation of enantiomers in the gas phase. gcms.czresearchgate.net

GC offers advantages of high resolution, sensitivity, and speed. uni-muenchen.de The coupling of GC with a mass spectrometer (GC-MS) allows for simultaneous enantiomeric separation and mass identification, providing a high degree of confidence in the analysis.

ParameterDescription
Column Chiral Capillary Column (e.g., derivatized β- or γ-cyclodextrin like Chirasil-DEX CB)
Carrier Gas Helium or Hydrogen
Injector Temperature ~250 °C
Oven Program Isothermal or temperature gradient (e.g., start at 120 °C, ramp to 180 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature ~280 °C

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility. When coupled with Mass Spectrometry (MS), it becomes a powerful tool for targeted analysis. chromatographyonline.com While less common for the routine enantiomeric separation of neutral compounds compared to HPLC or GC, CE-MS can be highly valuable for targeted profiling of this compound in complex matrices.

For chiral analysis, a chiral selector (such as a cyclodextrin) can be added to the background electrolyte. The differential interaction between the enantiomers and the chiral selector leads to different migration times. The high separation efficiency of CE combined with the mass selectivity of MS makes CE-MS an excellent technique for identifying and quantifying the target compound alongside potential impurities, byproducts, or metabolites, even at low concentrations. nih.gov

Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies specifically focusing on this compound are not present in the public domain. Therefore, generating an article with specific data tables and detailed research findings for the requested sections and subsections is not possible without fabricating information.

To provide a scientifically accurate and authoritative article, it is imperative to rely on published, peer-reviewed research. The absence of such studies for "this compound" prevents the fulfillment of the request as outlined.

Should research on the computational and theoretical aspects of this specific compound become available in the future, an article could then be generated.

Theoretical and Computational Studies on Benzyl 3 Methyloxirane 2 Carboxylate

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of Benzyl (B1604629) 3-methyloxirane-2-carboxylate at an atomic level. These simulations model the interactions between atoms over time, providing insights into conformational flexibility, solvent interactions, and the foundational dynamics that precede chemical reactions. mdpi.comnih.gov

Furthermore, MD simulations are instrumental in studying the initial stages of chemical reactions, such as the nucleophilic ring-opening of the epoxide. khanacademy.orgkhanacademy.org By simulating the molecule in a solvent, researchers can observe how solvent molecules arrange around the epoxide ring and how this arrangement influences the approach of a nucleophile. um.es Coarse-grained molecular dynamics (CG-MD) can also be employed to model larger systems and provide meaningful insights into molecular interactions between polymers and esters. nih.gov These simulations can help predict the regioselectivity of the ring-opening reaction by revealing steric hindrance and the solvent accessibility of the two carbon atoms of the oxirane ring. researchgate.net The dynamic properties, such as the rotational and translational diffusion of the molecule within a medium, can also be determined, providing a comprehensive picture of its behavior in solution. um.es

Dynamic Behavior StudiedComputational MethodKey Insights
Conformational FlexibilityAll-Atom MDAnalysis of bond rotations, ring puckering, and orientation of functional groups.
Solvent InteractionMD with Explicit SolventCharacterization of solvent shell structure and hydrogen bonding networks. chemrxiv.org
Reaction PrecursorsMD SimulationsModeling the approach of nucleophiles and predicting steric hindrance at reaction sites. khanacademy.org
Diffusion and MobilityMD SimulationsCalculation of translational and rotational diffusion coefficients in various media. um.es

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics (excluding biological activity)

In the absence of biological activity analysis, Quantitative Structure-Activity Relationship (QSAR) studies are adapted into Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models are mathematical tools used to correlate a molecule's structural or physicochemical properties with its chemical properties, such as reactivity or stability. researchgate.net For Benzyl 3-methyloxirane-2-carboxylate, QSPR can predict various physicochemical properties based on a set of calculated molecular descriptors. nih.gov

The development of a robust QSPR model involves several key stages: generation of molecular descriptors, selection of the most relevant descriptors using statistical methods, construction of the mathematical model, and rigorous validation. nih.govresearchgate.net Molecular descriptors can be categorized into several classes, including constitutional, topological, geometric, and quantum-chemical descriptors. researchgate.net Quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), often play a significant role in models predicting reactivity. researchgate.net

Statistical methods like Multiple Linear Regression (MLR) and Genetic Algorithms (GA) are commonly used to build the QSPR models. nih.gov These models can establish a predictive relationship between the selected descriptors and a property of interest. For instance, a QSPR model could predict the rate of epoxide ring-opening based on descriptors that quantify the electronic and steric characteristics of the molecule. researchgate.net

Descriptor TypeExamplesProperty Correlation
ConstitutionalMolecular Weight, Atom CountsBulk properties (e.g., boiling point)
TopologicalConnectivity IndicesMolecular shape and branching
Quantum-ChemicalHOMO/LUMO energies, Dipole MomentReactivity, Polarity researchgate.net
GeometricMolecular Surface Area, VolumeSteric effects, Solubility

Prediction of Spectroscopic Parameters

Computational chemistry provides essential tools for the prediction of spectroscopic parameters for molecules like this compound, aiding in their structural elucidation and characterization. Density Functional Theory (DFT) is a widely used quantum mechanical method for accurately calculating various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govdergipark.org.tr

For NMR spectra prediction, the geometry of the molecule is first optimized using a specific DFT functional and basis set, such as B3LYP/6-311+G(d,p). scielo.br Following optimization, the ¹H and ¹³C NMR chemical shifts are calculated. dergipark.org.tr These theoretical calculations can be performed in both the gas phase and in a simulated solvent environment to better replicate experimental conditions. dergipark.org.tr Comparing the computed chemical shifts with experimental data serves as a powerful method for structural verification. nih.govnih.gov While there is often a good general correlation between predicted ¹H and ¹³C shifts, precise predictions rely on accounting for factors like paramagnetic shielding, which dominates ¹³C shifts. stackexchange.com Advanced techniques, such as E(3) equivariant graph neural networks, are emerging as novel approaches that can significantly improve the accuracy of NMR predictions by better capturing complex stereochemical information. rsc.org

Similarly, theoretical IR and Raman spectra can be computed. arxiv.orgsquarespace.com After geometric optimization, a vibrational frequency analysis is performed. scielo.br This calculation yields the frequencies of the fundamental vibrational modes, which correspond to peaks in the IR and Raman spectra. The intensities of these peaks can also be calculated, providing a full theoretical spectrum that can be compared with experimental results. cardiff.ac.uk Such calculations are invaluable for assigning specific vibrational modes to observed experimental bands, for example, identifying the characteristic stretching frequencies of the C=O bond in the ester group or the C-O-C stretches of the oxirane ring. mdpi.com

Spectroscopic ParameterComputational MethodTypical Basis SetPredicted Information
¹H NMR Chemical ShiftDFT (GIAO)6-311++G(d,p)Chemical shifts (δ) for hydrogen nuclei nih.gov
¹³C NMR Chemical ShiftDFT (GIAO)6-311++G(d,p)Chemical shifts (δ) for carbon nuclei nih.gov
IR FrequenciesDFTB3LYP/6-311+G(d,p)Vibrational modes and intensities (cm⁻¹) scielo.br
Raman FrequenciesDFTB3LYP/6-311G(d,p)Vibrational modes and scattering activities (cm⁻¹) mdpi.com

Applications of Benzyl 3 Methyloxirane 2 Carboxylate in Advanced Chemical Synthesis and Materials Science

Asymmetric Building Block in Complex Molecule Synthesis

The inherent chirality and reactivity of Benzyl (B1604629) 3-methyloxirane-2-carboxylate make it an important starting material in asymmetric synthesis. The epoxide ring is susceptible to nucleophilic attack, which proceeds with high regio- and stereoselectivity. This controlled ring-opening is fundamental to its application as a building block, allowing chemists to introduce new functional groups with a predictable three-dimensional arrangement.

Precursor to Chiral Alcohols and Amines

Benzyl 3-methyloxirane-2-carboxylate is a proficient precursor for the synthesis of enantiomerically pure chiral alcohols and amines, which are crucial components in many pharmaceuticals and biologically active compounds. researchgate.netrroij.com The synthesis of these molecules relies on the regioselective and stereospecific ring-opening of the epoxide by various nucleophiles. magtech.com.cnrsc.org

The reaction proceeds via an S(_N)2 mechanism, where the incoming nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring, leading to an inversion of stereochemistry at that center. The regioselectivity of the attack—whether it occurs at the C2 or C3 position—is influenced by steric and electronic factors, as well as the reaction conditions, such as the choice of catalyst (e.g., Lewis acids) or solvent. organic-chemistry.orggrowingscience.com

Synthesis of Chiral Alcohols: Chiral diols and hydroxy esters can be synthesized by reacting the epoxide with oxygen-based nucleophiles or hydride reagents. The attack typically occurs at the less sterically hindered C3 position, yielding valuable 1,2-diol derivatives after hydrolysis of the ester.

Synthesis of Chiral Amines: β-amino alcohols, a key structural motif in many drugs, are synthesized through the aminolysis of the epoxide. google.com Nucleophiles such as ammonia, primary amines, or azide (B81097) followed by reduction are used to open the ring, affording the corresponding amino alcohol with high stereocontrol. researchgate.net

The table below summarizes typical nucleophilic ring-opening reactions for this class of compounds.

Nucleophile SourceCatalyst/ConditionsProduct TypeRegioselectivityStereochemistry
Hydride (e.g., LiAlH(_4))Acidic or BasicChiral AlcoholAttack at C3Inversion
Azide (e.g., NaN(_3))Lewis Acidβ-azido alcoholAttack at C2 or C3Inversion
Amines (e.g., R-NH(_2))Solvent-free or Catalystβ-amino alcoholAttack at C3Inversion
Organocuprates (R(_2)CuLi)Etheral SolventsSubstituted AlcoholAttack at C3Inversion

Intermediate in Natural Product Synthesis (excluding specific natural products)

In the broader context of complex molecule synthesis, chiral epoxides like this compound serve as valuable intermediates. They provide a reliable method for installing specific stereocenters that are integral to the core structure of many complex molecules. The C2 and C3 positions of the oxirane can be functionalized in a predictable manner, allowing for the construction of carbon skeletons with multiple, well-defined chiral centers. This controlled installation of functionality is a cornerstone of modern total synthesis, enabling the efficient assembly of intricate molecular architectures.

Monomer in Polymer Chemistry

The strained ring of this compound makes it a suitable monomer for ring-opening polymerization (ROP), a powerful technique for producing well-defined polymers. The resulting polyesters or polyethers are functional materials, as the benzyl carboxylate group can be retained or chemically modified post-polymerization.

Ring-Opening Polymerization (ROP) for Functional Polyesters

Ring-opening polymerization of this compound leads to the formation of functional aliphatic polyesters. nih.gov This process can be initiated by various catalytic systems, including organocatalysts and metal-based catalysts, which allow for control over the polymer's molecular weight and dispersity. nih.govnih.govrsc.org The polymerization proceeds by cleavage of the C-O bonds in the oxirane ring.

The benzyl ester group along the polymer backbone is a key feature. This group serves as a protecting group for a carboxylic acid functionality. Post-polymerization, the benzyl groups can be removed under mild conditions, such as catalytic hydrogenolysis, to yield a polyester (B1180765) with pendant carboxylic acid groups. nih.gov These functional groups can then be used for further chemical modification, such as grafting other molecules or creating cross-linked networks.

Polymerization MethodCatalyst/Initiator SystemResulting PolymerKey Feature
Organocatalytic ROPe.g., DBU/ThioureaPoly(this compound)Metal-free, controlled polymerization
Metal-catalyzed ROPe.g., Stannous Octoate, Zinc complexesPoly(this compound)High efficiency and control

Copolymers and Block Copolymers with Tailored Architectures

To achieve materials with precisely tailored properties, this compound can be copolymerized with other cyclic monomers, such as lactide or caprolactone. arkat-usa.org This approach allows for the creation of random or block copolymers with unique characteristics derived from each monomer unit. doi.org

For instance, block copolymers can be synthesized by the sequential ROP of different monomers. A block of polylactide, known for its mechanical strength and biodegradability, can be combined with a block of poly(this compound). nih.gov After deprotection of the benzyl groups, the resulting amphiphilic block copolymer may self-assemble into micelles or other nanostructures in aqueous environments, making them suitable for applications in drug delivery or nanotechnology. This strategy of combining different monomer units provides a powerful tool for designing advanced materials with tunable degradation rates, mechanical properties, and functionalities. rsc.org

Catalyst Development and Ligand Synthesis

While direct applications of this compound in catalyst development are not extensively documented, its derivatives represent potential candidates for the synthesis of chiral ligands. mdpi.com The stereochemically defined diol or amino alcohol structures obtained from its ring-opening reactions can serve as scaffolds for creating ligands for asymmetric catalysis.

By reacting the hydroxyl or amino groups with moieties containing phosphorus, nitrogen, or other coordinating atoms, a diverse range of bidentate or tridentate chiral ligands could be synthesized. These ligands could then be complexed with transition metals to form catalysts for a variety of enantioselective transformations, such as asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions. The predictable stereochemistry originating from the parent epoxide would be transferred to the catalytic system, enabling the synthesis of other chiral molecules with high enantiomeric excess.

Precursor to Chiral Ligands for Asymmetric Catalysis

The enantiopure forms of this compound serve as valuable synthons in the preparation of chiral ligands, which are indispensable tools in asymmetric catalysis. The stereochemically defined epoxide ring is a key feature that allows for the introduction of specific stereocenters into the ligand framework. The synthesis of these ligands typically involves the regioselective and stereospecific ring-opening of the oxirane by various nucleophiles.

The inherent chirality of the 3-methyloxirane-2-carboxylate moiety can be leveraged through what is known as the "chiral pool" approach to synthesis. nih.gov This strategy utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. Glycidic esters, including derivatives of 3-methyloxirane-2-carboxylic acid, are attractive candidates for this approach due to the variety of transformations their epoxide ring can undergo.

Research in the broader field of asymmetric catalysis has demonstrated the efficacy of ligands derived from chiral epoxides. For instance, the ring-opening of similar epoxy esters with amines or phosphines can yield chiral amino alcohols or phosphino (B1201336) alcohols. These resulting molecules are foundational scaffolds for a range of widely used chiral ligands. The specific reaction pathways and the resulting ligand structures are dictated by the nature of the nucleophile and the reaction conditions employed.

Below is a representative table of potential chiral ligand scaffolds that could be synthesized from this compound, based on established chemical transformations of epoxides.

NucleophileResulting Ligand ScaffoldPotential Catalytic Application
Primary or Secondary AmineChiral β-amino alcoholAsymmetric reduction of ketones, aldol (B89426) reactions
DiphenylphosphineChiral β-phosphino alcoholAsymmetric hydrogenation, allylic alkylation
Phenol or ThiophenolChiral β-hydroxy ether/thioetherEnantioselective conjugate additions

It is the precise spatial arrangement of the heteroatoms in these ligands, templated by the stereochemistry of the starting epoxide, that dictates their effectiveness in inducing enantioselectivity in metal-catalyzed reactions.

Precursor for Advanced Organic Materials

The reactivity of the epoxide ring in this compound also positions it as a valuable monomer or building block in the synthesis of advanced organic materials. The ring-opening polymerization of epoxides is a well-established method for the production of polyethers. By incorporating this compound into a polymerization process, polymers with pendant benzyl ester and methyl groups can be obtained.

The ester functionality within the polymer structure offers a handle for further post-polymerization modification, allowing for the tuning of material properties. For example, hydrolysis of the benzyl ester would yield a carboxylic acid-functionalized polymer, which could have applications in areas such as ion-exchange resins or as a component in stimuli-responsive materials.

Furthermore, this compound can be utilized in the synthesis of cross-linked polymer networks. The epoxide group can react with a variety of cross-linking agents, such as diamines or anhydrides, to form a three-dimensional polymer structure. The presence of the benzyl and methyl groups would influence the network's physical properties, such as its thermal stability and mechanical strength.

The table below outlines potential material types that could be synthesized using this compound as a key component.

Polymerization/Reaction TypeResulting Material TypePotential Field of Application
Ring-Opening PolymerizationFunctionalized PolyetherSpecialty coatings, adhesives
Copolymerization with other epoxidesFunctional CopolymerDrug delivery systems, biomaterials
Reaction with cross-linking agentsCross-linked Epoxy ResinComposites, electronic encapsulants

The versatility of this molecule allows for its incorporation into a diverse range of polymeric structures, paving the way for the development of new materials with tailored functionalities.

Role in Reaction Mechanism Probes and Fundamental Chemical Research

Glycidic esters, such as this compound, are excellent substrates for studying the mechanisms of epoxide ring-opening reactions. The stereochemistry of the starting material and the products provides valuable insight into the reaction pathway, such as whether it proceeds via an S\N2-type mechanism with inversion of stereochemistry or a mechanism involving retention of configuration.

The electronic and steric effects of the substituents on the oxirane ring—in this case, the benzyl carboxylate and methyl groups—play a crucial role in directing the regioselectivity of the ring-opening. Studies on the reaction of such epoxides with a range of nucleophiles under various catalytic conditions (acidic, basic, or metal-catalyzed) can provide fundamental data on these directing effects. This information is critical for the development of new synthetic methodologies.

For instance, kinetic studies of the ring-opening of this compound can be used to determine the activation parameters of the reaction, shedding light on the transition state structure. By systematically varying the nucleophile, catalyst, and solvent, a detailed understanding of the factors governing the reaction can be achieved.

The following table summarizes key mechanistic questions that can be addressed using this compound as a model substrate.

Mechanistic AspectExperimental ApproachInformation Gained
Stereochemistry of Ring-OpeningAnalysis of product stereochemistryElucidation of S\N1 vs. S\N2 character
RegioselectivityCharacterization of regioisomeric productsUnderstanding of electronic and steric directing effects
CatalysisKinetic studies with different catalystsInsights into catalyst activity and mechanism

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research in the synthesis of benzyl (B1604629) 3-methyloxirane-2-carboxylate will likely focus on developing methodologies that are both environmentally benign and highly efficient in terms of atom economy.

Current synthetic strategies often rely on traditional epoxidation methods, which may involve stoichiometric oxidants and produce significant waste. The development of catalytic, asymmetric epoxidation of a suitable benzyl crotonate precursor using green oxidants like hydrogen peroxide or even molecular oxygen would represent a significant advancement. Biocatalytic approaches, employing enzymes such as epoxidases, could offer a highly selective and sustainable alternative, operating under mild reaction conditions. rsc.org

Furthermore, exploring one-pot or tandem reaction sequences that minimize intermediate purification steps will be crucial. For instance, a direct synthesis from simple starting materials that avoids the pre-formation of the unsaturated ester would be highly desirable. The principles of green chemistry, such as the use of renewable feedstocks and non-toxic solvents, will guide these synthetic innovations. researchgate.net

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The stereochemistry of benzyl 3-methyloxirane-2-carboxylate is critical for its application in the synthesis of chiral molecules, particularly in the pharmaceutical industry. nih.gov Consequently, the development of novel catalytic systems for its enantioselective synthesis and subsequent transformations is a vibrant area of research.

While chiral catalysts for the epoxidation of allylic alcohols are well-established, the asymmetric epoxidation of α,β-unsaturated esters presents a different challenge. Future work could focus on the design of new transition metal complexes with chiral ligands or the application of organocatalysis to achieve high enantioselectivity. researchgate.netepfl.ch Dynamic kinetic resolution of racemic mixtures of the corresponding halohydrins, followed by base-induced ring closure, is another promising strategy that could be refined with novel catalysts. researchgate.net

Beyond its synthesis, the enantioselective ring-opening of this compound with various nucleophiles is a key transformation. The development of catalysts that can control both regio- and stereoselectivity will be instrumental in expanding its synthetic utility. This includes the use of chiral Lewis acids, Brønsted acids, or cooperative catalytic systems. harvard.edumdpi.com

Table 1: Comparison of Potential Catalytic Systems for Enantioselective Synthesis

Catalyst TypePotential AdvantagesPotential Challenges
Transition Metal Complexes High turnover numbers, tunability of ligands.Cost of precious metals, potential for product contamination.
Organocatalysts Metal-free, often robust and readily available.Lower catalytic activity compared to metals, higher catalyst loading may be required.
Biocatalysts (Enzymes) High enantioselectivity, mild reaction conditions.Substrate scope limitations, operational stability.

Investigation of Unconventional Reactivity Pathways of the Oxirane Ester

The classical reactivity of epoxides involves nucleophilic ring-opening. However, exploring unconventional reaction pathways could unveil novel synthetic applications for this compound.

Photoredox catalysis and electrochemistry offer exciting opportunities to engage the molecule in new transformations. mdpi.com For instance, single-electron transfer processes could lead to radical intermediates, enabling previously inaccessible carbon-carbon and carbon-heteroatom bond formations. The benzylic ester functionality might also participate in or direct these radical reactions in unique ways. nih.govnih.gov

Furthermore, the concerted or stepwise cycloaddition reactions of the oxirane with various partners, triggered by light or transition metal catalysts, could lead to the formation of complex heterocyclic scaffolds. The photolysis of the oxirane ring could also generate carbonyl ylides, which can participate in 1,3-dipolar cycloadditions. researchgate.net Investigating these non-traditional activation modes will significantly broaden the synthetic repertoire of this versatile building block.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic methods from the laboratory to industrial-scale production often benefits from the adoption of continuous flow chemistry and automated synthesis platforms. researchgate.net These technologies offer enhanced control over reaction parameters, improved safety, and the potential for higher throughput and reproducibility. dntb.gov.ua

Future research should focus on adapting the synthesis and key transformations of this compound to flow reactor systems. uc.pt This would involve optimizing reaction conditions, such as temperature, pressure, and residence time, to maximize yield and selectivity. The use of immobilized catalysts or reagents in packed-bed reactors could simplify purification and enable catalyst recycling, further enhancing the sustainability of the process. beilstein-journals.org

Automated platforms can be employed for high-throughput screening of reaction conditions and catalysts, accelerating the discovery of optimal synthetic protocols. The integration of real-time analytical techniques, such as in-line spectroscopy, can provide valuable mechanistic insights and facilitate process optimization.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern organic synthesis. researchgate.net Applying these methods to this compound can provide a deeper understanding of its reactivity and guide the rational design of new synthetic strategies. umich.edu

Density functional theory (DFT) calculations can be used to model reaction pathways, elucidate transition state geometries, and predict the stereochemical outcomes of catalytic enantioselective transformations. ijcce.ac.ir This can help in the rational design of more efficient and selective catalysts. Computational screening of virtual libraries of catalysts can also accelerate the discovery process. mit.edu

Molecular dynamics simulations can provide insights into the interactions between the substrate, catalyst, and solvent, which can be crucial for understanding the factors that govern reactivity and selectivity. Predictive models for physical and chemical properties can also aid in the design of efficient purification and separation processes.

Expansion of Application Scope in Non-Prohibited Scientific Domains

The primary value of this compound lies in its potential as a chiral building block for the synthesis of complex and biologically active molecules in scientifically legitimate and non-prohibited domains. Future research will undoubtedly focus on demonstrating its utility in the total synthesis of natural products and the development of novel pharmaceutical agents.

The stereochemically defined β-hydroxy-α-amino acids, which can be accessed through the ring-opening of this compound with nitrogen nucleophiles, are valuable precursors for the synthesis of peptides, peptidomimetics, and other pharmaceutically relevant compounds. The chiral diol fragments, obtained through hydrolysis, can be incorporated into a variety of natural products and chiral ligands.

Exploring its application in materials science, for example, as a monomer for the synthesis of functional polymers with defined stereochemistry, could also be a fruitful area of investigation. nih.gov The versatility of this building block ensures that its full potential will be realized through creative and innovative applications in diverse scientific fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.